Sodium butyrate-4-13C

Catalog No.
S1913993
CAS No.
286367-75-7
M.F
C4H7NaO2
M. Wt
111.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium butyrate-4-13C

CAS Number

286367-75-7

Product Name

Sodium butyrate-4-13C

IUPAC Name

sodium;(413C)butanoate

Molecular Formula

C4H7NaO2

Molecular Weight

111.08 g/mol

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1;

InChI Key

MFBOGIVSZKQAPD-YTBWXGASSA-M

SMILES

CCCC(=O)[O-].[Na+]

Canonical SMILES

CCCC(=O)[O-].[Na+]

Isomeric SMILES

[13CH3]CCC(=O)[O-].[Na+]

Sodium butyrate-4-13C is a stable isotope-labeled derivative of sodium butyrate, where the fourth carbon atom in the butyrate molecule is replaced with the carbon-13 isotope. This compound has the molecular formula C4H7NaO2\text{C}_4\text{H}_7\text{NaO}_2 and a molecular weight of approximately 90.09 g/mol. Sodium butyrate itself is a salt derived from butyric acid, which is a short-chain fatty acid produced by gut bacteria during the fermentation of dietary fibers. Sodium butyrate-4-13C serves as an important tool in biochemical research, particularly in studies involving metabolic pathways and cellular processes due to its unique isotopic labeling.

, including:

  • Oxidation: It can be oxidized to produce carbon dioxide and water.
  • Reduction: The compound can be reduced to form butanol-4-13C.
  • Substitution: The carboxylate group can undergo nucleophilic substitution reactions to yield esters, amides, and other derivatives.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. The specific conditions under which these reactions occur can significantly affect the yield and purity of the products formed.

Sodium butyrate-4-13C exhibits several biological activities that are critical in research:

  • Histone Deacetylase Inhibition: It inhibits histone deacetylases, leading to hyperacetylation of histones and altered gene expression. This mechanism is vital for regulating cellular processes such as differentiation and apoptosis.
  • Anti-inflammatory Effects: The compound reduces inflammation by modulating cytokine production, thereby promoting anti-inflammatory responses.
  • Metabolic Pathway Studies: As a tracer, sodium butyrate-4-13C is useful for studying metabolic pathways involving short-chain fatty acids, particularly in relation to gut health and microbiota interactions .

The synthesis of sodium butyrate-4-13C typically involves the neutralization of butyric acid-4-13C with sodium hydroxide. The reaction can be summarized as follows:

  • Reactants: Butyric acid-4-13C and sodium hydroxide.
  • Reaction Conditions: The reaction is performed in an aqueous solution under controlled temperature and pH to ensure complete conversion.
  • Product Isolation: After the reaction, water is removed through evaporation, yielding sodium butyrate-4-13C.

In industrial settings, this process is scaled up with strict quality control measures to maintain high purity levels .

Sodium butyrate-4-13C has diverse applications across various fields:

  • Biochemical Research: Used as a tracer in studies involving metabolic pathways and cellular signaling.
  • Pharmaceutical Development: Investigated for its potential therapeutic effects in conditions such as inflammatory bowel disease and cancer.
  • Nutritional Studies: Employed to understand the role of short-chain fatty acids in gut health and their impact on microbiota composition.

Its stable isotope labeling allows researchers to track carbon atoms in complex bio

Research indicates that sodium butyrate-4-13C interacts with various biological systems:

  • It modulates gene expression through histone modification.
  • It influences gut microbiota composition by enhancing the growth of beneficial bacteria like Akkermansia muciniphila.
  • Studies have shown that it affects immune responses and inflammation pathways, making it a candidate for therapeutic interventions .

Sodium butyrate-4-13C can be compared with several related compounds:

Compound NameIsotope LabelingUnique Features
Sodium butyrate-1-13CCarbon at position 1Useful for tracing pathways involving the first carbon atom.
Sodium butyrate-2-13CCarbon at position 2Allows for studies focused on metabolic processes involving the second carbon.
Sodium butyrate-3-13CCarbon at position 3Provides insights into reactions involving the third carbon atom.
Sodium butyrate-13C4All four carbons labeledOffers comprehensive tracking across all carbon positions in butyrate.

The uniqueness of sodium butyrate-4-13C lies in its specific labeling at the fourth carbon position, which facilitates targeted studies on metabolic pathways that involve this particular carbon atom. This specificity provides detailed insights that are not available from other isotopically labeled compounds .

Sodium butyrate-4-¹³C (CAS 286367-75-7) is a stable isotope-labeled analog of sodium butyrate, where the fourth carbon atom in the butyrate chain is replaced by carbon-13 (¹³C). Its molecular formula is C₄H₇NaO₂, with a molecular weight of 111.1 g/mol. The linear structure is represented as 13CH₃(CH₂)₂CO₂Na, where the ¹³C label is positioned at the terminal methyl group of the butyrate chain.

This compound achieves 99% isotopic purity, ensuring precise tracking in metabolic studies. The ¹³C label allows researchers to monitor carbon flow through biochemical pathways using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Key Physical Properties

PropertyValueSource
Melting Point250–253°C
Molecular FormulaC₄H₇NaO₂
Isotopic Purity99% ¹³C at C4

Historical Development of Stable Isotope-Labeled Short-Chain Fatty Acids

The use of ¹³C-labeled short-chain fatty acids (SCFAs) in metabolic research dates to the 1990s, when tracer studies first employed isotopic labeling to study colonic butyrate synthesis. Sodium butyrate-4-¹³C emerged as a specialized tool for tracking the terminal carbon’s fate in β-oxidation and tricarboxylic acid (TCA) cycle integration.

Key milestones include:

  • Tracer Studies in Pigs: Early work used ¹³C-labeled butyrate to quantify colonic luminal synthesis rates, revealing its role in gut health.
  • Advances in NMR: Developments in hyperpolarized ¹³C NMR enabled real-time tracking of butyrate metabolism in anaerobic pathogens like Clostridioides difficile.
  • Fly Model Applications: Recent studies demonstrated sodium butyrate-4-¹³C’s utility in mapping central metabolism in Drosophila melanogaster heads, highlighting its rapid incorporation into acetyl-CoA and TCA intermediates.

Role in Modern Metabolic Research

Sodium butyrate-4-¹³C is pivotal in elucidating:

  • Gut Microbiota Contributions: Tracing ¹³C-labeled butyrate from dietary precursors to host metabolites, such as acetyl-CoA and TCA cycle intermediates.
  • Reductive Carboxylation Pathways: Studying unconventional metabolic routes, such as propionate-to-butyrate conversion in anaerobic environments.
  • Cancer and Neurological Research: Investigating butyrate’s epigenetic effects and metabolic reprogramming in disease models.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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